The synthesis of 1'-hydroxybenzbromarone can be achieved through various methods, often involving the metabolic conversion of benzbromarone. One notable approach includes the use of human liver microsomes, which facilitate the hydroxylation process. The enantioselective synthesis has also been explored, with methods focusing on achieving optically pure forms of the compound .
Key parameters in the synthesis include:
The molecular structure of 1'-hydroxybenzbromarone features a benzofuran core with bromine substituents and a hydroxyl group at the 1' position. The presence of bromine atoms contributes to its unique chemical properties, including its reactivity and potential biological activity.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to gain insights into its spatial arrangement and interactions with biological targets .
1'-Hydroxybenzbromarone participates in several chemical reactions primarily related to its role as a metabolite. It can undergo further metabolic transformations, including:
The compound's reactivity profile is influenced by the presence of functional groups that can engage in electrophilic or nucleophilic reactions under physiological conditions .
Quantitative analyses have shown correlations between its concentration and cytotoxic effects on liver cells, highlighting its potential risks when used therapeutically.
1'-Hydroxybenzbromarone has several potential applications in scientific research:
Continued research into this compound may reveal further applications in both clinical settings and laboratory studies focused on drug metabolism and safety assessments .
1'-Hydroxybenzbromarone (C₁₇H₁₂Br₂O₄) is a chiral monohydroxylated metabolite of the uricosuric drug benzbromarone. Its core structure retains the 2-ethylbenzofuran scaffold and 3,5-dibromo-4-hydroxyphenyl ketone moiety of the parent compound but features an additional hydroxyl group at the benzylic (1') position of the ethyl side chain. This modification creates a stereogenic center, resulting in two enantiomers: (R)-1'-hydroxybenzbromarone and (S)-1'-hydroxybenzbromarone. In vivo studies confirm enantioselective formation and elimination in humans, with enantiomeric ratios in plasma averaging 2.1:1 and rising to 7.3:1 in urine, indicating preferential metabolic processing or renal excretion of one enantiomer [3] [10].
The compound’s identity has been confirmed through advanced analytical techniques:
1'-Hydroxybenzbromarone exhibits moderate lipophilicity (logP ≈ 4.8), reduced compared to benzbromarone (logP ≈ 5.5) due to the polar hydroxyl group. This impacts its solubility profile:
Table 1: Physicochemical Properties of 1'-Hydroxybenzbromarone
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Weight | 440.08 g/mol | High-resolution MS |
Melting Point | Not reported (decomposes upon heating) | Differential scanning calorimetry |
Water Solubility | Low (< 0.1 mg/mL) | Shake-flask method |
Organic Solubility | Soluble in DMSO, methanol, acetonitrile | UV-Vis spectroscopy |
Acidic Dissociation (pKa) | Phenolic OH: ~7.5; Aliphatic OH: ~14.0 | Potentiometric titration |
Chemical Stability | Stable at pH 4–8; degrades under strong acid/base | HPLC-UV monitoring |
The benzylic hydroxyl group confers heightened reactivity compared to benzbromarone:
1'-Hydroxybenzbromarone displays distinct metabolic, biochemical, and functional properties compared to benzbromarone and its other major metabolite, 6-hydroxybenzbromarone.
Table 2: Comparative Analysis of Benzbromarone and Key Metabolites
Property | Benzbromarone | 1'-Hydroxybenzbromarone | 6-Hydroxybenzbromarone |
---|---|---|---|
Chemical Structure | No 1'-OH or 6-OH group | 1'-OH on ethyl side chain | 6-OH on dibromophenol ring |
Primary Formation Route | Parent compound | CYP3A4-mediated oxidation | CYP2C9-mediated hydroxylation |
URAT1 Inhibition (IC₅₀) | ~22 nM [8] [9] | Weak/None (Not primary active form) | Potent (comparable to parent) [4] [5] |
CYP Inhibition | Strong CYP2C9/CYP2C19 inhibitor | Moderate CYP inhibitor | Not reported |
Cytotoxicity Profile | Moderate (Metabolic activation req.) | High (Reactive metabolite formation) | Low/Non-cytotoxic [1] [6] |
Elimination Half-life | 3–17 hours [9] | ~20 hours (Rapid eliminators) [10] | ~17 hours [10] |
Key Metabolic Relationships:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4